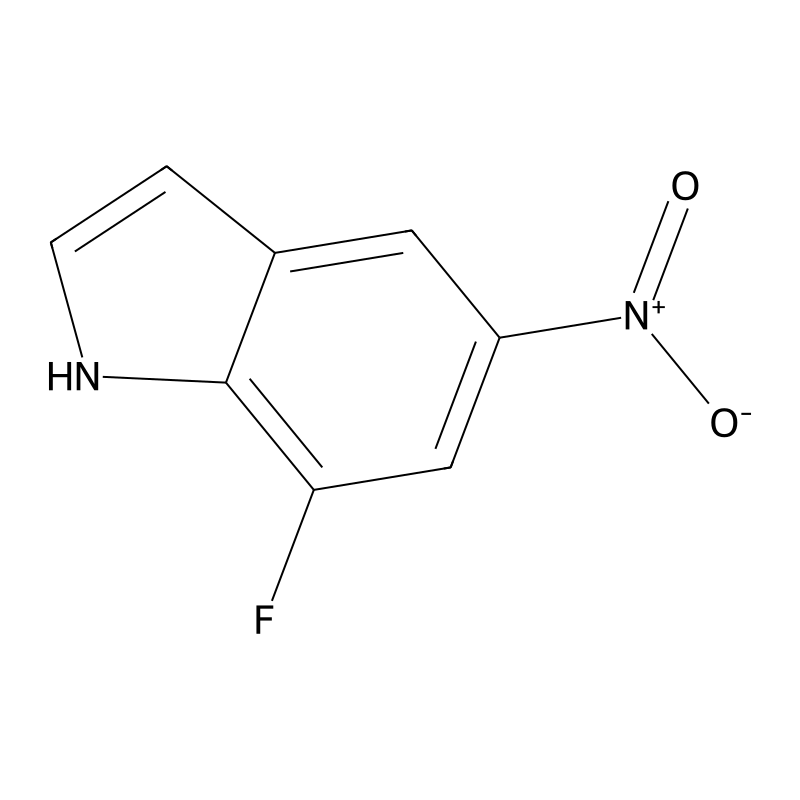7-Fluoro-5-nitro-1H-indole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis
-Fluoro-5-nitro-1H-indole is an organic compound, and its synthesis has been explored in scientific research. A study published in the journal Molecules describes a method for synthesizing 7-fluoro-5-nitro-1H-indole using iron and ammonium chloride as catalysts. This method offers several advantages, including high yields, mild reaction conditions, and easy workup procedures. Source: Synthesis of 7-Fluoro-5-nitro-1H-indole and its Derivatives
Precursor for Pharmaceutical Development
Due to its unique chemical structure, 7-fluoro-5-nitro-1H-indole has been investigated as a potential precursor for the development of new pharmaceuticals. Its reactive nitro and fluorine groups allow for further chemical modifications, potentially leading to diverse bioactive molecules. Research suggests that 7-fluoro-5-nitro-1H-indole derivatives may exhibit various biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. Source: Design, Synthesis, and Biological Evaluation of Novel 5-Nitro-2-aryl-1H-indole Derivatives as Potential Anti-Inflammatory Agents:
7-Fluoro-5-nitro-1H-indole is a significant derivative of indole, a heterocyclic compound known for its presence in various natural products and pharmaceuticals. The molecular formula of 7-Fluoro-5-nitro-1H-indole is , and it features a fluorine atom at the seventh position and a nitro group at the fifth position of the indole ring. This compound is characterized by its unique electronic properties, which are influenced by the electron-withdrawing nature of the nitro group and the electronegative fluorine atom, making it a subject of interest in medicinal chemistry and drug design .
- There is no current information available on the specific mechanism of action of 7-F-5-NO2-indole.
- Nitroindoles can exhibit various biological activities depending on their structure. Some may have anti-bacterial or anti-tumor properties, but further research is needed to understand their mechanisms [].
- Nucleophilic Substitution: The nitro group can facilitate nucleophilic attacks, leading to further functionalization.
- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions using reducing agents such as sodium borohydride .
- Fischer Indole Synthesis: This classical method involves the reaction of aryl hydrazines with α-keto acids to synthesize indole derivatives.
Indole derivatives, including 7-Fluoro-5-nitro-1H-indole, exhibit a wide range of biological activities. Research indicates potential applications in:
- Anticancer Activity: Compounds with similar structures have shown efficacy against various cancer cell lines.
- Antimicrobial Properties: Indole derivatives often demonstrate significant antimicrobial effects against bacteria and fungi.
- Enzyme Inhibition: Some derivatives act as allosteric inhibitors for enzymes such as fructose-1,6-bisphosphatase, which is crucial in metabolic pathways .
Several synthetic routes have been developed for 7-Fluoro-5-nitro-1H-indole:
- Nucleophilic Substitution Reactions: Starting from 5-nitroindole, fluorination can be achieved through nucleophilic substitution.
- Vilsmeier-Haack Reaction: This method involves treating 5-nitroindole with reagents to introduce additional functional groups effectively.
- Pd/C-Catalyzed Hydrogenation: This technique can be employed to modify existing functional groups on the indole structure .
7-Fluoro-5-nitro-1H-indole has potential applications in:
- Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for designing new drugs targeting cancer and infectious diseases.
- Chemical Probes: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme activities and interactions.
Studies on the interactions of 7-Fluoro-5-nitro-1H-indole with biological macromolecules have revealed:
- Binding Affinity: The compound exhibits varying affinities for different enzymes, influencing its potential as an inhibitor or modulator.
- Mechanistic Insights: Understanding how this compound interacts with target proteins can help optimize its structure for better efficacy and selectivity in drug design .
Several compounds share structural similarities with 7-Fluoro-5-nitro-1H-indole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Nitroindole | Nitro group at position 7 | Exhibits strong antimicrobial activity |
| 5-Nitroindole | Nitro group at position 5 | Known for anticancer properties |
| 7-Bromo-5-nitroindole | Bromine instead of fluorine at position 7 | Potentially different reactivity due to bromine's properties |
| 4-Methyl-7-nitroindole | Methyl group at position 4 | Increased lipophilicity may enhance bioavailability |
The uniqueness of 7-Fluoro-5-nitro-1H-indole lies in its combination of both fluorine and nitro groups, which significantly alters its electronic characteristics and biological activity compared to these similar compounds.








